molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol

4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol

Cat. No. B6638424
M. Wt: 338.24 g/mol
InChI Key: DYEMUGNPSMBYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as ICI-118,551 and is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, such as the adenylyl cyclase-cAMP-PKA pathway. This results in the inhibition of various physiological processes, such as smooth muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissues. In general, it has been shown to inhibit the relaxation of smooth muscle, reduce insulin secretion, and decrease lipolysis in adipose tissue. It has also been shown to modulate immune response and reduce inflammation in various experimental models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is its selectivity for the beta-2 adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations is that it may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of the results.

Future Directions

There are several future directions for research on 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. It has been shown that beta-adrenergic signaling can promote tumor growth and invasion, and that beta-blockers may have anti-tumor effects. Another area of interest is the development of more selective and potent beta-2 adrenergic receptor antagonists for therapeutic use. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential synergies.

Synthesis Methods

The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol involves several steps, including the reaction of 3-(2-bromoethyl)-2-methylpyrazole with 4-hydroxybenzaldehyde to form 4-(2-methylpyrazol-3-yl)benzaldehyde. The intermediate product is then reacted with 1-(2-aminoethyl)-4-bromo-2-nitrobenzene to produce this compound. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. They are involved in many physiological processes, such as cardiac function, metabolism, and immune response. Dysregulation of beta-adrenergic receptors has been implicated in various diseases, such as heart failure, asthma, and cancer.

properties

IUPAC Name

4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMUGNPSMBYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.